Cas no 1877769-09-9 (1-(3-Aminocyclopentyl)but-3-yn-2-one)

1-(3-Aminocyclopentyl)but-3-yn-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Aminocyclopentyl)but-3-yn-2-one
- 1877769-09-9
- EN300-795712
- 3-Butyn-2-one, 1-(3-aminocyclopentyl)-
-
- Inchi: 1S/C9H13NO/c1-2-9(11)6-7-3-4-8(10)5-7/h1,7-8H,3-6,10H2
- InChI Key: LQHTZGVXGYUSQU-UHFFFAOYSA-N
- SMILES: O=C(C#C)CC1CCC(C1)N
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
- XLogP3: 0.6
Experimental Properties
- Density: 1.023±0.06 g/cm3(Predicted)
- Boiling Point: 259.2±13.0 °C(Predicted)
- pka: 10.55±0.40(Predicted)
1-(3-Aminocyclopentyl)but-3-yn-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795712-0.25g |
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1877769-09-9 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
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1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-795712-10.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-795712-0.1g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-795712-1.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-795712-0.5g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
Enamine | EN300-795712-5.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
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1-(3-Aminocyclopentyl)but-3-yn-2-one Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 1-(3-Aminocyclopentyl)but-3-yn-2-one
1-(3-Aminocyclopentyl)but-3-yn-2-one: A Comprehensive Overview
1-(3-Aminocyclopentyl)but-3-yn-2-one (CAS No. 1877769-09-9) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure combining a cyclopentyl group with an amino functionality and a ketone moiety, has garnered attention due to its potential in drug discovery, catalysis, and polymer synthesis. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its properties and applications.
The molecular structure of 1-(3-Aminocyclopentyl)but-3-yn-2-one is defined by a cyclopentane ring substituted with an amino group at the 3-position and a butynone moiety at the 1-position. This arrangement imparts the compound with unique electronic and steric properties, making it suitable for various chemical transformations. The presence of the amino group introduces nucleophilic character, while the ketone group provides electrophilic sites for reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
From a physical standpoint, 1-(3-Aminocyclopentyl)but-3-yn-2-one exhibits a melting point of approximately 85°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its stability under ambient conditions makes it suitable for large-scale synthesis and storage. Researchers have recently explored its thermal stability under various reaction conditions, revealing its robustness in high-temperature reactions, which is advantageous for industrial applications.
The synthesis of 1-(3-Aminocyclopentyl)but-3-yn-2-one typically involves multi-step processes, including cycloaddition reactions, nucleophilic substitutions, and ketone reductions. A notable advancement in this area is the use of transition metal catalysts to enhance reaction efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopentane ring with high precision. These methods not only improve yield but also minimize waste, aligning with green chemistry principles.
In terms of applications, 1-(3-Aminocyclopentyl)but-3-yn-2-one has found utility in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Its ability to act as a scaffold for bioisosteric replacements has been exploited to design more potent and selective drug candidates. Recent studies have demonstrated its role in the development of inhibitors for protein kinases, which are key targets in oncology research.
Beyond pharmaceuticals, 1-(3-Aminocyclopentyl)but-3-yne...
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